3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride
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Overview
Description
3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2O and a molecular weight of 291.22 g/mol . It is a bicyclic compound that contains both nitrogen and oxygen atoms within its structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with an epoxide in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups .
Scientific Research Applications
3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane: A similar compound without the dihydrochloride group.
9-Oxa-3,7-diazabicyclo[3.3.1]nonane: A related compound with a different substitution pattern.
Uniqueness
3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride is unique due to its specific bicyclic structure and the presence of both nitrogen and oxygen atoms. This combination allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.2ClH/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(10-15)16-12;;/h1-5,12-14H,6-10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJXAGJCXWTTAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC(O2)CN1)CC3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335620-97-8 |
Source
|
Record name | 3-(phenylmethyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane, hydrochloride (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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